molecular formula C21H23NO6 B14943603 3,4,5-triethoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

3,4,5-triethoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

Cat. No.: B14943603
M. Wt: 385.4 g/mol
InChI Key: HBKFVLSSARNFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3,4,5-triethoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-oxo-1,3-dihydro-2-benzofuran-5-amine under appropriate conditions to yield the target compound . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

3,4,5-triethoxy-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

3,4,5-triethoxy-N-(1-oxo-3H-2-benzofuran-5-yl)benzamide

InChI

InChI=1S/C21H23NO6/c1-4-25-17-10-13(11-18(26-5-2)19(17)27-6-3)20(23)22-15-7-8-16-14(9-15)12-28-21(16)24/h7-11H,4-6,12H2,1-3H3,(H,22,23)

InChI Key

HBKFVLSSARNFBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)C(=O)OC3

Origin of Product

United States

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